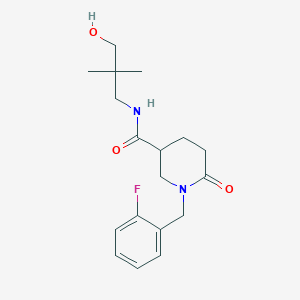![molecular formula C13H15ClN2O3S2 B6085149 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "CP-94,253" and is known for its ability to selectively block the function of certain receptors in the brain and nervous system. In
作用机制
CP-94,253 works by selectively blocking the function of certain receptors in the brain and nervous system. Specifically, it binds to the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor, preventing these receptors from functioning properly. This leads to a decrease in the activity of these receptors and a corresponding decrease in the downstream signaling pathways that they activate.
Biochemical and Physiological Effects:
CP-94,253 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of certain neurotransmitters, including acetylcholine and glutamate, and to decrease the activity of certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Additionally, it has been shown to have neuroprotective effects in certain animal models of neurological disease.
实验室实验的优点和局限性
CP-94,253 has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor, making it a useful tool for studying the function of these receptors in various physiological and pathological processes. Additionally, it has been shown to have neuroprotective effects, making it a potentially useful tool for studying the mechanisms of neuroprotection.
However, there are also some limitations to the use of CP-94,253 in lab experiments. It is a highly specific compound that only targets a small subset of receptors, which may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as dose, route of administration, and the specific animal model used.
未来方向
There are several potential future directions for research on CP-94,253. One area of interest is the role of the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. CP-94,253 may be a useful tool for studying the function of these receptors in these disorders and for developing new treatments.
Another area of interest is the development of new compounds that target the alpha-7 nicotinic acetylcholine receptor and the NMDA receptor. CP-94,253 may serve as a starting point for the development of new compounds that are more potent, selective, and effective in treating neurological and psychiatric disorders.
Conclusion:
In conclusion, CP-94,253 is a chemical compound that has been extensively studied for its potential applications in scientific research. It selectively blocks the function of certain receptors in the brain and nervous system, making it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes. While there are some limitations to its use, CP-94,253 has several advantages for use in lab experiments and has several potential future directions for research.
合成方法
The synthesis method for CP-94,253 involves several steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. This compound is then reacted with pyrrolidine to form 5-chloro-2-thienylpyrrolidine, which is subsequently reacted with sodium hydride and ethyl bromide to form 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole.
科学研究应用
CP-94,253 has been extensively studied for its potential applications in scientific research. It has been shown to selectively block the function of certain receptors in the brain and nervous system, including the alpha-7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor. This makes it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes.
属性
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S2/c1-2-9-8-11(19-15-9)10-4-3-7-16(10)21(17,18)13-6-5-12(14)20-13/h5-6,8,10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUXTOFPYXFALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxy-4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6085067.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B6085080.png)
![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl benzoate](/img/structure/B6085146.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)